molecular formula C25H28N2OS B10885064 1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine

1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine

Cat. No.: B10885064
M. Wt: 404.6 g/mol
InChI Key: VBSJZBGCYGALDL-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methylsulfanylbenzyl group and a phenoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 4-(methylsulfanyl)benzyl chloride and 3-phenoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenoxy group can be reduced to a phenol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can act as a scaffold for binding to active sites, while the benzyl groups can enhance binding affinity and specificity. The methylsulfanyl and phenoxy groups can modulate the compound’s electronic properties, influencing its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Methylsulfanyl)benzyl]hydrazine: Similar in structure but with a hydrazine group instead of a piperazine ring.

    1-Methyl-4-(methylsulfonyl)-benzene: Contains a methylsulfonyl group instead of a methylsulfanyl group.

    1-{[4-(methylsulfanyl)phenyl]methyl}piperazine: Similar structure but lacks the phenoxybenzyl group.

Uniqueness

1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of both methylsulfanyl and phenoxy groups allows for diverse chemical modifications and interactions, enhancing its potential in research and industry.

Properties

Molecular Formula

C25H28N2OS

Molecular Weight

404.6 g/mol

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C25H28N2OS/c1-29-25-12-10-21(11-13-25)19-26-14-16-27(17-15-26)20-22-6-5-9-24(18-22)28-23-7-3-2-4-8-23/h2-13,18H,14-17,19-20H2,1H3

InChI Key

VBSJZBGCYGALDL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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